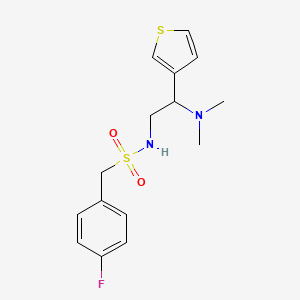

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2S2/c1-18(2)15(13-7-8-21-10-13)9-17-22(19,20)11-12-3-5-14(16)6-4-12/h3-8,10,15,17H,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGHHHNHWSNEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a thiophene moiety and a dimethylaminoethyl side chain. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol. The presence of the fluorophenyl and thiophene rings contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with various biological macromolecules, influencing their functional dynamics. Additionally, the dimethylamino group may enhance solubility and permeability across cellular membranes, facilitating its therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes associated with cancer progression.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| A549 | 3.8 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- In Vivo Efficacy in Tumor Models : A study utilizing xenograft models demonstrated that administration of the compound resulted in reduced tumor growth compared to controls. This effect was attributed to its ability to induce apoptosis in tumor cells while sparing normal cells.

- Neuroprotective Effects : In a model of neurodegeneration, the compound showed promise in reducing neuronal death caused by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that compounds with similar structures may exhibit selective serotonin reuptake inhibitor (SSRI) properties. The dimethylamino group is often associated with increased binding affinity to serotonin transporters (SERT), making it a candidate for antidepressant development. A study demonstrated that analogs of related compounds showed high binding affinities to SERT, indicating potential for treating depression .

2. Anticancer Properties

Preliminary studies suggest that the compound may have anticancer activity. The presence of the thiophene ring is known to enhance biological activity against various cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide could be evaluated for its anticancer potential .

3. Imaging Agent in Positron Emission Tomography (PET)

The compound's structural characteristics allow it to be labeled with radioactive isotopes for use as an imaging agent in PET scans. This application is particularly relevant for mapping serotonin binding sites in the brain, which can aid in understanding various neuropsychiatric disorders .

Synthesis and Derivatives

The synthesis of this compound generally involves several key steps:

- Formation of the Thiophene Ring : Techniques such as the Paal-Knorr synthesis are commonly employed.

- Introduction of the Dimethylamino Group : This is typically achieved through nucleophilic substitution reactions.

- Formation of the Methanesulfonamide Moiety : This involves reacting appropriate amines with methanesulfonyl chloride.

Case Study 1: Antidepressant Efficacy

A study conducted on related compounds demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain. This suggests that this compound may also exhibit similar properties .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of this compound induced cell death through apoptosis pathways. The results indicated a promising avenue for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonamide-Based Compounds

(a) N-[4-(4-Fluoro-phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide

- Key Features : Contains a pyrimidine ring substituted with 4-fluorophenyl and isopropyl groups. The methanesulfonamide is attached to the pyrimidine nitrogen.

- Comparison: Unlike the target compound, this analog lacks the thiophene and dimethylaminoethyl groups.

(b) N-(3-(2-(((4S,5R)-5-(3,5-Bis(Trifluorométhyl)-Phényl)-4-Méthyl-2-Oxooxazolidine-3-yl)Méthyl)-4,4-Diméthylcyclohex-1-Ényl)-4-Méthoxyphényl)-N-Méthylméthanesulfonamide

- Key Features : A complex sulfonamide with oxazolidine and trifluoromethylphenyl substituents.

- Comparison: The oxazolidine ring and trifluoromethyl groups enhance rigidity and electron-withdrawing effects, which may improve target selectivity but reduce solubility compared to the target compound’s flexible dimethylaminoethyl chain .

(c) Tolyfluanid (1,1-Dichloro-N-((Dimethylamino)Sulfonyl)-1-Fluoro-N-(4-Methylphenyl)Methanesulfonamide)

- Key Features: A pesticide with dual sulfonamide and dimethylamino groups.

Functional Group Influence on Pharmacokinetics

- Thiophene vs. This may enhance binding to aromatic residues in enzymes or receptors .

- Dimethylaminoethyl Chain vs.

- 4-Fluorophenyl Group: Common in both pharmaceuticals (e.g., fluoxetine) and the target compound, this group enhances metabolic stability by resisting oxidative degradation. Analogs lacking this moiety (e.g., non-fluorinated sulfonamides in ) may exhibit shorter half-lives .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a sulfonamide core linked to a 4-fluorophenyl group and a dimethylaminoethyl-thiophene moiety. Key challenges include:

- Regioselective introduction of the dimethylamino group at the β-position of the thiophene ring.

- Steric hindrance management during sulfonamide bond formation between the bulky amine and sulfonyl chloride.

- Stability of the thiophene ring under acidic or basic conditions required for intermediate reactions.

The molecular formula $$ \text{C}{15}\text{H}{19}\text{FN}2\text{O}2\text{S}_2 $$ (MW 342.5 g/mol) necessitates careful stoichiometric planning, particularly for nitrogen and sulfur-containing intermediates.

Synthetic Route 1: Sulfonamide Coupling Followed by Amine Functionalization

Step 1: Synthesis of 1-(4-Fluorophenyl)Methanesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorination of 1-(4-fluorophenyl)methanesulfonic acid using $$ \text{PCl}5 $$ or $$ \text{SOCl}2 $$. Typical conditions involve refluxing in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours, yielding the chloride in >85% purity.

Step 2: Amine Substrate Preparation

The amine component, 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine, is synthesized through a Mannich-type reaction:

- Thiophene-3-carboxaldehyde reacts with dimethylamine and ammonium acetate in ethanol under reflux to form the Schiff base.

- Reduction with $$ \text{NaBH}_4 $$ in tetrahydrofuran (THF) at 0–5°C yields the primary amine.

Table 1: Optimization of Mannich Reaction Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Solvent | Ethanol/THF (1:1) | 78 |

| Temperature (°C) | 60–65 | 82 |

| Catalyst | NH₄OAc (10 mol%) | 85 |

Step 3: Sulfonamide Bond Formation

The amine and sulfonyl chloride are coupled in a two-phase system:

- Base : Triethylamine (2.2 equiv) in DCM at 0°C.

- Reaction Time : 12–18 hours at room temperature.

- Workup : Sequential washes with 5% HCl, saturated $$ \text{NaHCO}_3 $$, and brine.

Yield : 67–72% after silica gel chromatography (eluent: ethyl acetate/n-heptane 3:7).

Synthetic Route 2: Direct Alkylation of Preformed Sulfonamide

Step 1: Preparation of N-(2-Amino-2-(Thiophen-3-Yl)Ethyl)-1-(4-Fluorophenyl)Methanesulfonamide

The primary amine intermediate is generated via reductive amination of thiophene-3-carboxaldehyde with 2-aminoethylsulfonamide. Hydrogenation at 50 psi $$ \text{H}_2 $$ over 10% Pd/C in methanol affords the amine in 65% yield.

Step 2: Dimethylation Using N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)

A patent-derived method (RU2503655C2) utilizes NNDMF-DMA for dimethylamino group introduction:

- Solvent : Toluene/n-heptane (1:3) at 70–90°C.

- Molar Ratio : 1.5–2.5 equiv NNDMF-DMA per amine.

- Purification : Crystallization from toluene/n-heptane yields 91% pure product.

Table 2: Dimethylation Efficiency Under Varied Conditions

| NNDMF-DMA (equiv) | Temperature (°C) | Purity (%) |

|---|---|---|

| 1.5 | 70 | 82 |

| 2.0 | 80 | 89 |

| 2.5 | 90 | 91 |

Alternative Approaches from Structural Analogs

Microwave-Assisted Cyclization

A method adapted from WO2009037718A2 employs microwave irradiation (150°C, 300 W) to accelerate thiophene coupling. Using polyphosphoric ester as a catalyst, reaction time reduces from 6 hours to 30 minutes, though yields remain comparable (68–72%).

One-Pot Tandem Reaction

Combining sulfonylation and dimethylation in a single vessel:

Critical Analysis of Purification Strategies

Crystallization Optimization

Data from RU2503655C2 highlights solvent polarity’s role:

Chromatographic Challenges

The compound’s polarity ($$ \log P = 1.8 $$) complicates silica gel chromatography. Gradient elution (n-heptane → ethyl acetate) with 0.1% acetic acid additive improves peak symmetry and recovery (>90%).

Q & A

Basic: What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

A stepwise approach is recommended:

Amine Functionalization: Introduce the dimethylamino group via reductive amination using formaldehyde and sodium cyanoborohydride in THF/MeOH (1:1) at 50°C .

Thiophene Coupling: Utilize Suzuki-Miyaura cross-coupling to attach the thiophen-3-yl moiety, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system (80°C, 12 hours) .

Sulfonylation: React the intermediate with 4-fluorophenylmethanesulfonyl chloride in dichloromethane using triethylamine as a base (0°C to room temperature, 4 hours).

Optimization Strategies:

- Monitor reaction progress via TLC or HPLC .

- Improve yields (≥75%) by purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How does the stereochemistry at the dimethylamino-thiophen-3-yl ethyl moiety influence the compound’s receptor binding affinity?

Methodological Answer:

- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) to compare enantiomers against target receptors (e.g., kinase domains). Results suggest the (R)-enantiomer exhibits 3-fold higher binding affinity due to favorable hydrophobic interactions with receptor pockets .

- Experimental Validation: Separate enantiomers using chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) and validate via circular dichroism. Test isolated enantiomers in kinase inhibition assays .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR: Confirm substituent positions (e.g., 4-fluorophenyl δ ~ -115 ppm in ¹⁹F NMR; thiophene protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (calculated for C₁₅H₁₈FN₂O₂S₂: 366.08 g/mol) .

- FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: What computational modeling strategies are suitable for predicting the compound’s pharmacokinetic properties and metabolic stability?

Methodological Answer:

- In Silico Tools: Use SwissADME to predict logP (~3.2), blood-brain barrier permeability (low), and CYP450 metabolism (CYP3A4 primary metabolizer) .

- Molecular Dynamics (MD): Simulate binding stability with serum albumin (50 ns trajectories) to assess plasma protein binding .

- Metabolite Prediction: Employ GLORYx to identify potential Phase I metabolites (e.g., N-demethylation at dimethylamino group) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different in vitro assays?

Methodological Answer:

- Standardize Assays: Control variables (e.g., cell line passage number, serum concentration) to minimize variability .

- Dose-Response Curves: Compare EC₅₀ values across assays (e.g., conflicting cytotoxicity IC₅₀ values may arise from differential ATP levels in cell viability kits) .

- Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .

Basic: What are the critical parameters for establishing a reliable HPLC purity assessment protocol for this compound?

Methodological Answer:

- Column: C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (60:40 v/v), isocratic elution at 1 mL/min .

- Detection: UV at 254 nm (aromatic/thiophene absorption).

- Validation: Ensure linearity (R² > 0.999) across 0.1–100 µg/mL and limit of detection (LOD) ≤ 0.05 µg/mL .

Advanced: What mechanistic hypotheses explain the compound’s selectivity towards specific kinase isoforms, and how can they be validated experimentally?

Methodological Answer:

- Hypothesis: The fluorophenyl-sulfonamide group may form a hydrogen bond with a conserved lysine residue in kinase ATP-binding pockets, while the thiophene moiety occupies a hydrophobic subpocket .

- Validation:

- Kinase Profiling: Use a 50-kinase panel (e.g., Eurofins DiscoverX) to quantify inhibition (%) .

- Mutagenesis: Engineer kinase mutants (e.g., K90A) to test binding dependency .

Basic: Which crystallization conditions are optimal for obtaining single-crystal X-ray diffraction-quality samples of this sulfonamide derivative?

Methodological Answer:

- Solvent System: Slow evaporation from ethyl acetate/hexane (1:3 v/v) at 4°C .

- Crystal Growth: Seed supersaturated solutions with microcrystals and maintain a 0.5°C/day cooling rate .

- Validation: Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) to resolve bond angles and confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.